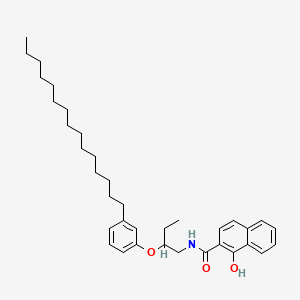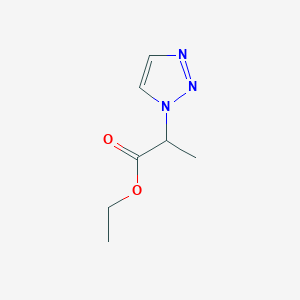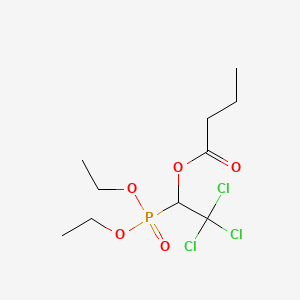
Phosphonic acid, (2,2,2-trichloro-1-hydroxyethyl)-, diethyl ester, butyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2,2-Trichloro-1-butyryloxyethyl)phosphonic acid diethyl ester is a chemical compound with the molecular formula C10H18Cl3O5P and a molecular weight of 355.58 g/mol . This compound is known for its unique structure, which includes a phosphonic acid ester group and a trichlorobutyrate moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,2-Trichloro-1-butyryloxyethyl)phosphonic acid diethyl ester typically involves the reaction of 2,2,2-trichloroethyl butyrate with diethyl phosphite under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
Analyse Des Réactions Chimiques
Types of Reactions
(2,2,2-Trichloro-1-butyryloxyethyl)phosphonic acid diethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphonic acid esters with different substituents.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives and esters, which have applications in different fields of research and industry .
Applications De Recherche Scientifique
(2,2,2-Trichloro-1-butyryloxyethyl)phosphonic acid diethyl ester is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphonic acid derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of (2,2,2-Trichloro-1-butyryloxyethyl)phosphonic acid diethyl ester involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with phosphonate-binding proteins and enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphonic acid, (2,2,2-trichloro-1-hydroxyethyl)-, butyl methyl ester: This compound has a similar structure but different ester groups.
(2,2,2-Trichloro-1-(2,2-dichloro-acetylamino)-ethyl)phosphonic acid diethyl ester: Another similar compound with an additional acetylamino group.
Uniqueness
(2,2,2-Trichloro-1-butyryloxyethyl)phosphonic acid diethyl ester is unique due to its specific ester and phosphonic acid groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
53102-27-5 |
|---|---|
Formule moléculaire |
C10H18Cl3O5P |
Poids moléculaire |
355.6 g/mol |
Nom IUPAC |
(2,2,2-trichloro-1-diethoxyphosphorylethyl) butanoate |
InChI |
InChI=1S/C10H18Cl3O5P/c1-4-7-8(14)18-9(10(11,12)13)19(15,16-5-2)17-6-3/h9H,4-7H2,1-3H3 |
Clé InChI |
UYHPGYBTGRRYTM-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OC(C(Cl)(Cl)Cl)P(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B13948215.png)
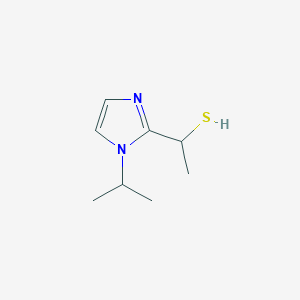
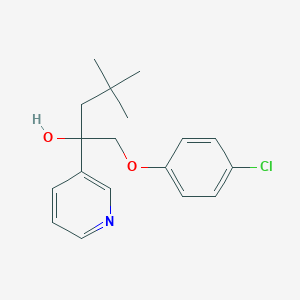
![2-[3-(Chloroacetyl)phenyl]acetamide](/img/structure/B13948231.png)
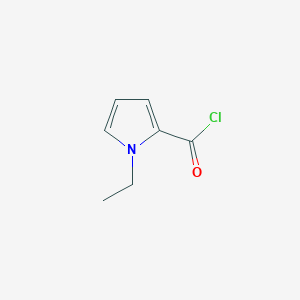
![Furo[3,4-b]pyridin-7(5H)-one, 5,5-bis(1-ethyl-2-methyl-1H-indol-3-yl)-](/img/structure/B13948237.png)
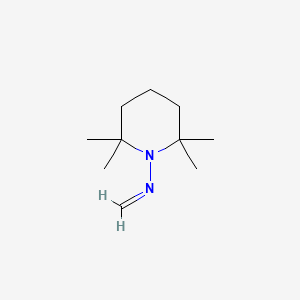

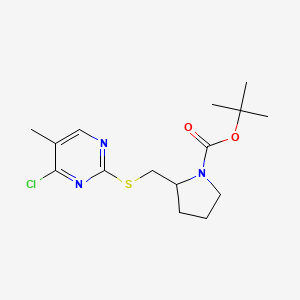
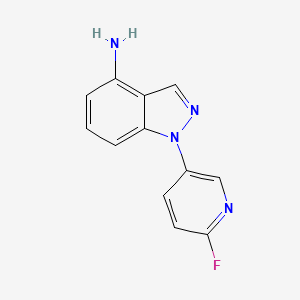
![Benzyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13948286.png)
![3-(piperidin-3-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13948288.png)
